molecular formula C12H20O B13262311 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde

2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde

Cat. No.: B13262311
M. Wt: 180.29 g/mol
InChI Key: KZEXDKPIBRKZGO-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexane ring, a methyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of cyclohexanone with 2-methylprop-2-en-1-yl bromide, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of strong bases like sodium hydride and oxidizing agents such as pyridinium chlorochromate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, while continuous flow reactors may be employed to optimize reaction times and conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using reagents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methyl and prop-2-en-1-yl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products

    Oxidation: 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carboxylic acid.

    Reduction: 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-methanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism by which 2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propen-1-ol: Shares the methyl and prop-2-en-1-yl groups but lacks the cyclohexane ring and aldehyde group.

    Cyclohexanone: Contains the cyclohexane ring and a carbonyl group but lacks the methyl and prop-2-en-1-yl groups.

    2-Methyl-1-propenylbenzene: Contains the prop-2-en-1-yl group but has a benzene ring instead of a cyclohexane ring.

Uniqueness

2-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde is unique due to its combination of a cyclohexane ring, a methyl group, and an aldehyde functional group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-methyl-1-(2-methylprop-2-enyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-10(2)8-12(9-13)7-5-4-6-11(12)3/h9,11H,1,4-8H2,2-3H3

InChI Key

KZEXDKPIBRKZGO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CC(=C)C)C=O

Origin of Product

United States

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